REACTION_SMILES
|
[C:9](=[O:10])([OH:11])[O-:12].[CH2:1]1[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1.[I-:8].[K+:13].[K+:7].[OH2:32].[c:14]1([C:20]([C:21]#[N:22])([CH2:23][CH2:24][Br:25])[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[CH2:1]1[CH2:2][CH2:3][N:4]([CH2:24][CH2:23][C:20]([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)([C:21]#[N:22])[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCNCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CC(CCBr)(c1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC(CCN1CCCCC1)(c1ccccc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |